2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine
Overview
Description
2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a trimethoxybenzyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,3,4-trimethoxybenzylamine.
Formation of Schiff Base: The 4-methoxybenzaldehyde reacts with 2,3,4-trimethoxybenzylamine under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The same synthetic route as described above can be scaled up for industrial production.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield secondary amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting biochemical pathways.
Pathways: The compound can influence various cellular pathways, leading to changes in cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)piperazine
- 1-(4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Uniqueness
2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is unique due to its specific combination of methoxy and trimethoxybenzyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-5-14(6-9-16)11-12-20-13-15-7-10-17(22-2)19(24-4)18(15)23-3/h5-10,20H,11-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOLSXLIHIQKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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